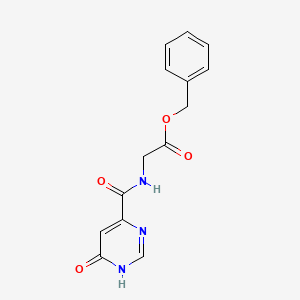

Benzyl 2-(6-hydroxypyrimidine-4-carboxamido)acetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of pyrimidine derivatives often involves the reaction of different starting materials under specific conditions to introduce various functional groups that confer the desired properties to the final compound. For instance, the synthesis of a new benzyloxycarbonylating agent was achieved by reacting 1-hydroxy-4,6-dimethyl-2(1H)-pyrimidinone with benzyl chloroformate in the presence of pyridine . Similarly, the synthesis of substituted benzamide derivatives was carried out by reacting substituted 4-ethyl-6-methylpyrimidin-2-amine with 4-(bromomethyl)benzoyl bromide . These methods provide insights into the possible synthetic routes that could be applied to Benzyl 2-(6-hydroxypyrimidine-4-carboxamido)acetate.

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives is characterized by the presence of a pyrimidine ring, which can be further substituted with various groups to enhance or modify its properties. Single-crystal X-ray diffraction (SC XRD) is a common technique used to determine the molecular and supramolecular structure of such compounds . The molecular structure is crucial as it can influence the biological activity and interaction with biological targets.

Chemical Reactions Analysis

Pyrimidine derivatives can undergo a variety of chemical reactions, which allow for further functionalization or transformation into other useful compounds. For example, methylation at specific positions on the pyrimidine ring has been explored to enhance analgesic properties . The reactivity of the pyrimidine derivatives towards nucleophilic substitution reactions has also been utilized to synthesize novel compounds with potential antioxidant activity .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrimidine derivatives, such as solubility, melting point, and stability, are influenced by the substituents on the pyrimidine ring. These properties are important for the practical application of these compounds in pharmaceutical formulations. Techniques such as IR, NMR, MS, and elemental analysis are commonly used to characterize these properties . The antioxidant activity of some pyrimidine derivatives has been evaluated using assays like the DPPH assay and DNA strand scission assay, indicating their potential as therapeutic agents .

Mechanism of Action

Target of Action

The primary targets of Benzyl 2-(6-hydroxypyrimidine-4-carboxamido)acetate are certain vital inflammatory mediators, including prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins . These targets play a crucial role in the body’s inflammatory response.

Mode of Action

This compound interacts with its targets by inhibiting their expression and activities . This interaction results in a decrease in the inflammatory response, thereby exhibiting anti-inflammatory effects .

Biochemical Pathways

The compound affects the biochemical pathways associated with inflammation. By inhibiting the expression and activities of certain inflammatory mediators, it disrupts the normal inflammatory response. This disruption can lead to downstream effects such as a reduction in inflammation and associated symptoms .

Result of Action

The molecular and cellular effects of this compound’s action include a decrease in the expression and activities of certain inflammatory mediators . This decrease results in a reduction in the inflammatory response and associated symptoms .

Safety and Hazards

Future Directions

The future directions for research on “Benzyl 2-(6-hydroxypyrimidine-4-carboxamido)acetate” and related compounds could include further exploration of their synthesis, characterization, and potential pharmacological applications . Given the wide range of biological activities exhibited by pyrimidine derivatives, these compounds could be promising candidates for the development of new drugs .

Biochemical Analysis

Biochemical Properties

It is known that pyrimidines, the class of compounds to which it belongs, interact with various enzymes, proteins, and other biomolecules . These interactions can influence a wide range of biochemical reactions. For instance, pyrimidines are reported to exhibit antimetabolite (antifolate and), anticancer, antibacterial, antiallergic, tyrosine kinase, antimicrobial, calcium channel antagonistic, anti-inflammatory, analgesic, antihypertensive, antileishmanial, antituberculostatic, anticonvulsant, diuretic and potassium-sparing, to antiaggressive activities .

Cellular Effects

It is known that pyrimidines can have a significant impact on cell function, including effects on cell signaling pathways, gene expression, and cellular metabolism . For instance, pyrimidines have been reported to exhibit anti-inflammatory effects, which are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .

Molecular Mechanism

It is known that pyrimidines exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .

Temporal Effects in Laboratory Settings

It is known that the effects of similar compounds can change over time in laboratory settings, including changes in the product’s stability, degradation, and long-term effects on cellular function .

Dosage Effects in Animal Models

It is known that the effects of similar compounds can vary with different dosages in animal models .

Metabolic Pathways

It is known that similar compounds are involved in various metabolic pathways, including interactions with enzymes or cofactors .

Transport and Distribution

It is known that similar compounds can interact with various transporters or binding proteins, affecting their localization or accumulation .

Subcellular Localization

It is known that similar compounds can be directed to specific compartments or organelles due to targeting signals or post-translational modifications .

properties

IUPAC Name |

benzyl 2-[(6-oxo-1H-pyrimidine-4-carbonyl)amino]acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N3O4/c18-12-6-11(16-9-17-12)14(20)15-7-13(19)21-8-10-4-2-1-3-5-10/h1-6,9H,7-8H2,(H,15,20)(H,16,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJXSGMVXPGRUFS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)CNC(=O)C2=CC(=O)NC=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(3-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide](/img/structure/B3019482.png)

![(E)-2-cyano-3-[1-(4-fluorophenyl)-2,5-dimethylpyrrol-3-yl]-N-(3-methylphenyl)prop-2-enamide](/img/structure/B3019483.png)

![Rac-[(3aR,6aR)-hexahydro-2H-cyclopenta[b]furan-3a-yl]methanamine hydrochloride](/img/structure/B3019486.png)

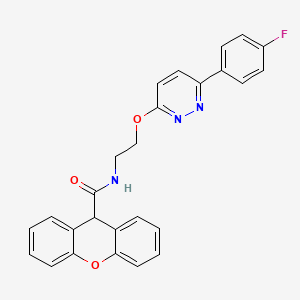

![4-[4-(2-Pyridinyl)-2-pyrimidinyl]phenyl 4-methylbenzenecarboxylate](/img/structure/B3019487.png)

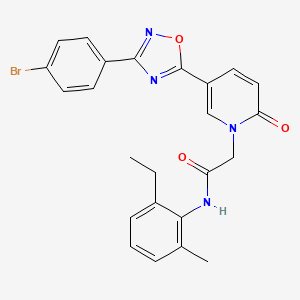

![1-(2-chlorophenyl)-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)methanesulfonamide](/img/structure/B3019502.png)

![Dodecyl N-[(4-{4-[({[(dodecyloxy)carbonyl]amino}methanethioyl)-amino]phenoxy}phenyl)carbamothioyl]-carbamate](/img/structure/B3019503.png)

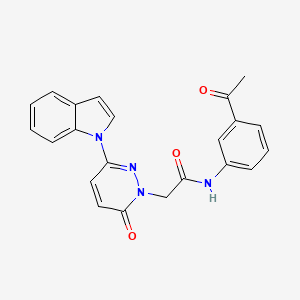

![(E)-N-(5,7-dimethyl-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide](/img/structure/B3019504.png)